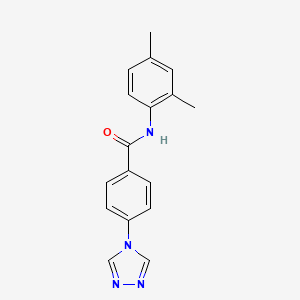![molecular formula C14H23N7O B5380525 [4-(diethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5380525.png)
[4-(diethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]ethylcyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(diethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]ethylcyanamide is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as DAC, and it is a potent inhibitor of protein kinases that play a crucial role in various cellular processes. The purpose of
Mecanismo De Acción
The mechanism of action of DAC involves the inhibition of protein kinases by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups to target proteins, leading to the inhibition of cellular signaling pathways. The inhibition of protein kinases by DAC has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DAC are primarily related to the inhibition of protein kinases. The inhibition of protein kinases by DAC has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. Additionally, DAC has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent in the treatment of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DAC in lab experiments is its potency as a protein kinase inhibitor. DAC has been shown to be more potent than other commonly used protein kinase inhibitors, such as staurosporine and H-89. Additionally, DAC has a relatively low toxicity profile, making it suitable for use in in vitro and in vivo experiments. However, one of the limitations of using DAC in lab experiments is its solubility in aqueous solutions. DAC has low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of DAC in scientific research. One potential direction is the development of DAC derivatives with improved solubility and potency. Additionally, the use of DAC in combination with other therapeutic agents, such as chemotherapy drugs, may enhance its therapeutic potential in the treatment of cancer. Furthermore, the identification of new protein kinase targets for DAC may lead to the development of novel therapeutic approaches for various diseases.
Métodos De Síntesis
The synthesis of DAC involves the reaction of 4-(diethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-amine with ethylcyanamide in the presence of a suitable catalyst. The reaction produces DAC as a white crystalline solid with a high purity level. The synthesis method of DAC is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
DAC has been extensively used in scientific research as a potent inhibitor of protein kinases. Protein kinases are enzymes that play a vital role in various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of protein kinases by DAC has been shown to have therapeutic potential in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Propiedades
IUPAC Name |
[4-(diethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-ethylcyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N7O/c1-4-19(5-2)12-16-13(20(6-3)11-15)18-14(17-12)21-7-9-22-10-8-21/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFDUBYRSFOMII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)N2CCOCC2)N(CC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-cyclopentyl-4-piperidinyl)-N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B5380449.png)
![3-fluoro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5380457.png)
![N-[2-[1-cyano-2-(4-ethoxy-3-methoxyphenyl)vinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5380459.png)
![(3S*,4R*)-1-[4-(4-chlorophenoxy)benzyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5380463.png)
![(5-{1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5380475.png)
![4-(1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5380477.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide](/img/structure/B5380513.png)

![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-amine](/img/structure/B5380531.png)
![4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5380537.png)

![methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-ethoxyphenoxy}acetate](/img/structure/B5380546.png)

